molecular formula C17H15ClN4O B2415180 1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1260942-83-3

1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2415180
CAS RN: 1260942-83-3
M. Wt: 326.78
InChI Key: CJLOULRLFOYACX-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CMPT, is a triazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. CMPT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antimicrobial and Antitumor Activities

Research on triazole derivatives has shown significant antimicrobial activities, which implies potential applications for 1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in developing new antimicrobial agents. For example, several 1,2,4-triazoles have been synthesized and found to exhibit significant antibacterial activity, highlighting the potential of triazole-based compounds in antimicrobial therapy (Roy, Desai, & Desai, 2005).

Similarly, compounds featuring the triazole ring have been explored for their antitumor properties. A study on 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, a compound with a similar structure, demonstrated distinct inhibitory capacity against cancer cell proliferation (Ji et al., 2018). This suggests that this compound may also possess antitumor activities worthy of exploration.

Synthetic Applications and Molecular Interactions

The structural complexity and unique properties of triazole derivatives make them valuable in synthetic chemistry, serving as intermediates in the synthesis of more complex molecules. For instance, the synthesis of new triazole compounds often involves innovative methods that can provide insights into the synthetic potential of this compound (Albert & Taguchi, 1973).

Moreover, studies on similar compounds have emphasized the importance of molecular interactions, such as hydrogen bonding, in determining the biological activity and crystalline structure of triazole derivatives. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates (Shen et al., 2013).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-8-9-14(10-15(11)18)22-12(2)16(20-21-22)17(23)19-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLOULRLFOYACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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